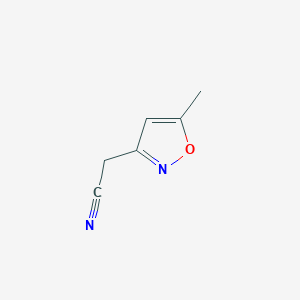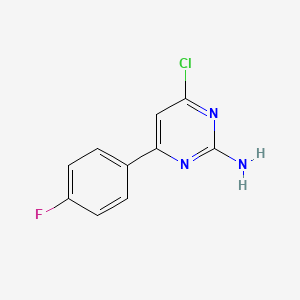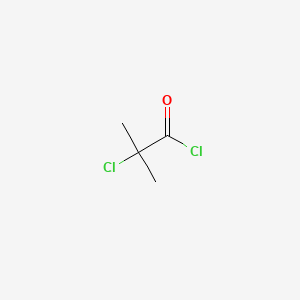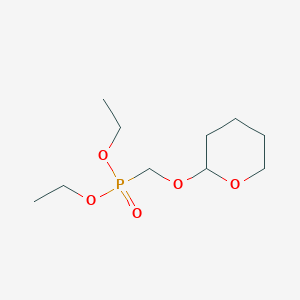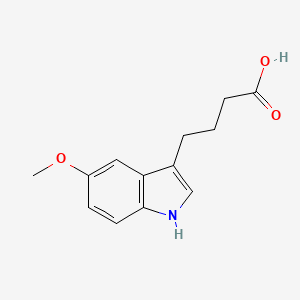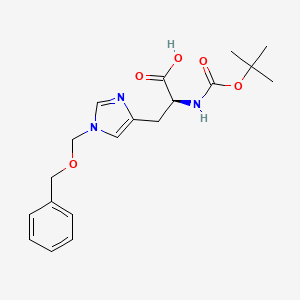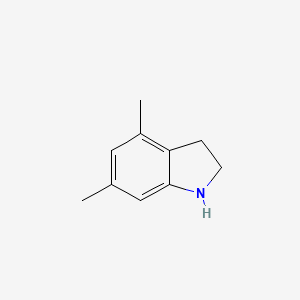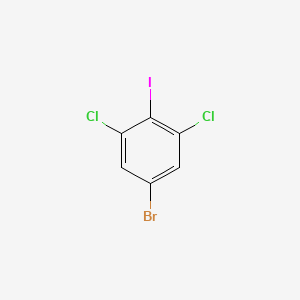
5-Bromo-1,3-dichloro-2-iodobenzene
概述
描述
5-Bromo-1,3-dichloro-2-iodobenzene is an organohalide compound with the molecular formula C6H2BrCl2I. It is a benzene ring substituted with bromine, chlorine, and iodine atoms. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dichloro-2-iodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of benzene derivatives. For instance, starting with 1,3-dichlorobenzene, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Subsequently, iodination can be performed using iodine and an oxidizing agent like nitric acid .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and precise control of temperature and reagent concentrations .
化学反应分析
Types of Reactions
5-Bromo-1,3-dichloro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodoarenes or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or Grignard reagents in ether are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of iodoarenes or dehalogenated benzenes .
科学研究应用
5-Bromo-1,3-dichloro-2-iodobenzene is utilized in several scientific research applications:
作用机制
The mechanism of action of 5-Bromo-1,3-dichloro-2-iodobenzene involves its reactivity due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, such as nucleophilic substitution and oxidative addition. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
- 1-Bromo-2-iodobenzene
- 1,3-Dichloro-2-iodobenzene
- 1-Bromo-3,5-dichlorobenzene
Uniqueness
5-Bromo-1,3-dichloro-2-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern provides distinct reactivity and properties compared to other halogenated benzenes. For example, the combination of bromine, chlorine, and iodine allows for selective reactions that are not possible with compounds containing only one or two types of halogens .
属性
IUPAC Name |
5-bromo-1,3-dichloro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNRQIMIXPBAGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404415 | |
| Record name | 5-bromo-1,3-dichloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62720-30-3 | |
| Record name | 5-Bromo-1,3-dichloro-2-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62720-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-1,3-dichloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,3-dichloro-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the electrochemical reduction of 5-bromo-1,3-dichloro-2-iodobenzene particularly interesting for studying reaction mechanisms?
A1: The presence of three different halogen atoms (bromine, chlorine, and iodine) with varying electronegativity and leaving group ability in this compound allows researchers to investigate the selectivity and stepwise or concerted nature of carbon-halogen bond cleavage during electrochemical reduction. [, , ] This compound provides a platform for understanding how the structure of a molecule influences its reactivity in electron transfer processes.
Q2: How does the electrochemical reduction mechanism of this compound differ from simpler halogenated aromatic compounds?
A2: Research suggests that the reduction of this compound can proceed through either a stepwise or concerted mechanism, depending on factors like the solvent and applied potential. [, ] This contrasts with simpler aromatic halides where a single carbon-halogen bond is typically cleaved in a single electron transfer step. The potential for both stepwise and concerted pathways makes this compound a fascinating subject for studying the interplay between electron transfer kinetics and bond dissociation energies.
Q3: What insights into the solid-state structure of this compound can be gleaned from crystallographic studies?
A3: Crystallographic analysis reveals that this compound crystallizes in the space group P21/c with two molecules in the asymmetric unit. [] These molecules are observed to stack in two different directions, with their planes roughly parallel to specific crystallographic directions. This packing arrangement, stabilized by π-π interactions, provides valuable information about the intermolecular forces and potential solid-state reactivity of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde](/img/structure/B1365755.png)
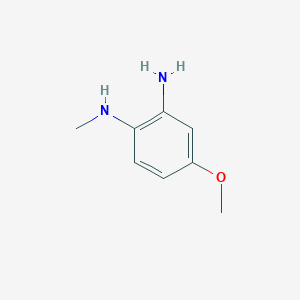
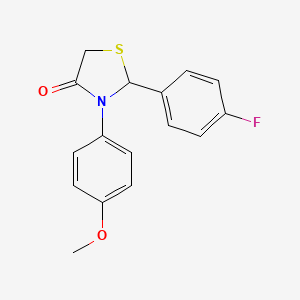
![2-hydroxy-4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B1365763.png)
